molecular formula C15H19N B12053295 (S)-alpha-tert-Butyl-1-naphthylmethylamine CAS No. 324034-56-2

(S)-alpha-tert-Butyl-1-naphthylmethylamine

Cat. No.: B12053295
CAS No.: 324034-56-2
M. Wt: 213.32 g/mol
InChI Key: FQTPRCXAYUOOGA-UHFFFAOYSA-N
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Description

(S)-alpha-tert-Butyl-1-naphthylmethylamine is a chiral amine compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring a naphthyl group and a tert-butyl group, makes it an interesting subject for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-tert-Butyl-1-naphthylmethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-naphthaldehyde and tert-butylamine.

    Reductive Amination: The key step involves the reductive amination of 1-naphthaldehyde with tert-butylamine in the presence of a reducing agent like sodium triacetoxyborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-tert-Butyl-1-naphthylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-alpha-tert-Butyl-1-naphthylmethylamine has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (S)-alpha-tert-Butyl-1-naphthylmethylamine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, influencing their activity.

    Pathways: It may modulate biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    ®-alpha-tert-Butyl-1-naphthylmethylamine: The enantiomer of the compound, with similar but distinct properties.

    1-Naphthylmethylamine: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    tert-Butylamine: A simpler amine without the naphthyl group, used in various chemical reactions.

Uniqueness

(S)-alpha-tert-Butyl-1-naphthylmethylamine is unique due to its chiral nature and the presence of both naphthyl and tert-butyl groups, which confer specific chemical reactivity and biological activity not found in its simpler analogs.

Properties

CAS No.

324034-56-2

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

2,2-dimethyl-1-naphthalen-1-ylpropan-1-amine

InChI

InChI=1S/C15H19N/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,16H2,1-3H3

InChI Key

FQTPRCXAYUOOGA-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC2=CC=CC=C21)N

Canonical SMILES

CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N

Origin of Product

United States

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